3-(2-chlorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(2-chlorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives have demonstrated promising antimicrobial activities. Yan et al. (2016) synthesized a series of quinazolinone compounds with antimicrobial properties. Specifically, a compound showed superior inhibitory effect against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing a commercial bactericide. Another compound exhibited better fungicidal activities against Pellicularia sasakii and Colletotrichum capsici compared to a commercial fungicide (Yan et al., 2016).
Antitumor Activity
Zhixu Zhou et al. (2021) synthesized a quinazolinone derivative that displayed significant antitumor activity in human hepatoma cells and melanoma cells. Molecular docking suggested favorable interactions with SHP2 protein, and the compound demonstrated better inhibition than a reference compound in these cancer cells (Zhou et al., 2021).
H1-Antihistaminic Agents
In the search for new H1-antihistaminic agents, Alagarsamy and Parthiban (2013) found that quinazolinone derivatives offered significant protection against histamine-induced bronchospasm in guinea pigs. One particular compound emerged as highly active with minimal sedation compared to a standard drug (Alagarsamy & Parthiban, 2013).
Analgesic and Anti-Inflammatory Activities
Dewangan et al. (2016) synthesized 1,3,4-oxadiazole derivatives linked to quinazolin-4-one, which were evaluated for their analgesic and anti-inflammatory activities. Certain derivatives exhibited potent activities in these areas, suggesting the potential of quinazolinone derivatives in pain and inflammation management (Dewangan et al., 2016).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-18-10-4-1-7-15(18)13-30-23(31)17-9-3-6-12-20(17)27-24(30)33-14-21-28-22(29-32-21)16-8-2-5-11-19(16)26/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFNYGRRZCSTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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